molecular formula C17H15ClN2O6S B3605254 ETHYL 5-ACETYL-2-(2-CHLORO-4-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-ACETYL-2-(2-CHLORO-4-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3605254
M. Wt: 410.8 g/mol
InChI Key: AEUKDHFBHXXWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-ACETYL-2-(2-CHLORO-4-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of multiple functional groups, including an ethyl ester, an acetyl group, a chloro-nitrobenzamido group, and a methyl group attached to the thiophene ring

Preparation Methods

The synthesis of ETHYL 5-ACETYL-2-(2-CHLORO-4-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

  • Formation of the Thiophene Ring: : The thiophene ring can be synthesized through a series of reactions starting from simple precursors such as acetylacetone and elemental sulfur. The reaction typically involves cyclization under acidic or basic conditions to form the thiophene ring.

  • Introduction of Functional Groups: : The functional groups are introduced through various substitution reactions. For example, the acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride. The chloro-nitrobenzamido group can be introduced through a nucleophilic substitution reaction using 2-chloro-4-nitrobenzoic acid and an appropriate amine.

  • Esterification: : The final step involves esterification to form the ethyl ester. This can be achieved by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst such as sulfuric acid.

Chemical Reactions Analysis

ETHYL 5-ACETYL-2-(2-CHLORO-4-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring and the acetyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the nitro group, converting it to an amino group. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the chloro group. Nucleophiles such as amines or thiols can replace the chloro group, leading to the formation of new derivatives.

Scientific Research Applications

ETHYL 5-ACETYL-2-(2-CHLORO-4-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

  • Biology: : In biological research, the compound is studied for its potential antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Medicine: : The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to inhibit specific enzymes or receptors involved in disease pathways.

  • Industry: : In the industrial sector, the compound is used in the synthesis of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-(2-CHLORO-4-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The acetyl group can also participate in acetylation reactions, affecting protein function and gene expression.

Comparison with Similar Compounds

ETHYL 5-ACETYL-2-(2-CHLORO-4-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

  • ETHYL 5-ACETYL-2-(2-AMINO-4-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: : This compound has an amino group instead of a chloro group, which can significantly alter its chemical reactivity and biological activity.

  • ETHYL 5-ACETYL-2-(2-CHLORO-4-NITROBENZAMIDO)-4-ETHYLTHIOPHENE-3-CARBOXYLATE: : The presence of an ethyl group instead of a methyl group can affect the compound’s steric properties and its interactions with molecular targets.

  • ETHYL 5-ACETYL-2-(2-CHLORO-4-NITROBENZAMIDO)-4-METHYLTHIOPHENE-2-CARBOXYLATE: : The position of the carboxylate group can influence the compound’s overall stability and reactivity.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of structural variations in determining chemical and biological behavior.

Properties

IUPAC Name

ethyl 5-acetyl-2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O6S/c1-4-26-17(23)13-8(2)14(9(3)21)27-16(13)19-15(22)11-6-5-10(20(24)25)7-12(11)18/h5-7H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUKDHFBHXXWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 5-ACETYL-2-(2-CHLORO-4-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 5-ACETYL-2-(2-CHLORO-4-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 5-ACETYL-2-(2-CHLORO-4-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 5-ACETYL-2-(2-CHLORO-4-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 5-ACETYL-2-(2-CHLORO-4-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 5-ACETYL-2-(2-CHLORO-4-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

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